molecular formula C19H17F3N2O2 B6430153 5-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-2-(trifluoromethyl)pyridine CAS No. 2097868-80-7

5-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-2-(trifluoromethyl)pyridine

Cat. No.: B6430153
CAS No.: 2097868-80-7
M. Wt: 362.3 g/mol
InChI Key: KGIIDVLOVCFNPY-UHFFFAOYSA-N
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Description

5-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-2-(trifluoromethyl)pyridine (CAS 2097868-80-7) is a sophisticated heterocyclic compound of significant interest in discovery chemistry. Its molecular structure incorporates a pyridine core substituted with a trifluoromethyl group at the 2-position and a pyrrolidine-carbonyl moiety at the 5-position, which is further functionalized with a 2,3-dihydrobenzofuran group . This bicyclic structure is recognized for enhancing metabolic stability and binding affinity in bioactive molecules . The compound has a molecular formula of C 19 H 17 F 3 N 2 O 2 and a molecular weight of 362.3 g/mol . The compound's research value is derived from the unique synergy of its components. The trifluoromethylpyridine (TFMP) moiety is a key feature in many modern agrochemicals and pharmaceuticals, with its strong electron-withdrawing nature influencing a compound's conformation, lipophilicity, and biomolecular affinity . Currently, over 20 TFMP-containing agrochemicals and several approved pharmaceutical and veterinary products utilize this scaffold, with many more candidates in clinical trials . The dihydrobenzofuran and pyrrolidine rings contribute to the molecule's three-dimensional geometry, potentially enabling specific and high-affinity interactions with biological targets . Preliminary research on similar compounds suggests potential biological activities including neuroprotective effects through the modulation of oxidative stress pathways and antiviral properties, with some derivatives showing strong binding affinities in molecular docking studies . This chemical is presented as a high-purity synthetic compound for research applications. It is provided For Research Use Only and is not intended for human or veterinary diagnostics or therapeutics .

Properties

IUPAC Name

[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O2/c20-19(21,22)17-4-2-14(10-23-17)18(25)24-7-5-15(11-24)12-1-3-16-13(9-12)6-8-26-16/h1-4,9-10,15H,5-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGIIDVLOVCFNPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC3=C(C=C2)OCC3)C(=O)C4=CN=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-2-(trifluoromethyl)pyridine is a synthetic compound that has garnered attention for its potential pharmacological properties. This article delves into its biological activity, exploring various studies and findings related to its therapeutic applications, mechanisms of action, and structural characteristics.

Chemical Structure and Properties

The compound's chemical formula is C20H18N2O4C_{20}H_{18}N_{2}O_{4} with a molecular weight of 350.4 g/mol. Its structure features a pyrrolidine moiety linked to a benzofuran derivative and a trifluoromethyl group on the pyridine ring. This unique arrangement suggests diverse biological interactions.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antioxidant Activity : Analogues of the compound have been shown to protect against oxidative stress, as demonstrated in studies involving lipid peroxidation inhibition and radical scavenging capabilities .
  • Neuroprotective Effects : Related compounds have provided neuroprotection in animal models of head injury and stroke, suggesting potential applications in treating neurodegenerative conditions .
  • Antiviral Properties : Some derivatives have been evaluated for their ability to inhibit HIV replication, indicating promise as antiviral agents .

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AntioxidantInhibition of lipid peroxidation; radical scavenging activity.
NeuroprotectionProtection against head injury effects in mice; potential in stroke therapy.
AntiviralInhibition of HIV replication; promising results in molecular docking studies.

Case Studies

  • Neuroprotective Study :
    A study focused on the neuroprotective effects of similar benzofuran derivatives indicated significant reduction in neuronal damage following induced trauma in murine models. The mechanism involved the modulation of oxidative stress pathways, leading to improved outcomes post-injury .
  • Antiviral Research :
    Molecular docking studies on derivatives of the compound revealed strong binding affinities to HIV-1 proteins, suggesting that these compounds could effectively inhibit viral replication. The EC50 values ranged from 4 to 20 μg/mL for various tested derivatives .

The biological activities of this compound can be attributed to several mechanisms:

  • Radical Scavenging : The presence of the benzofuran moiety contributes to its ability to neutralize free radicals.
  • Protein Interaction : The trifluoromethyl group enhances binding interactions with biological targets, potentially altering protein functions involved in disease pathways.

Comparison with Similar Compounds

2-Chloro-5-(trifluoromethyl)pyridine

  • Molecular Formula : C₆H₃ClF₃N
  • Molecular Weight : 181.54 g/mol
  • Physical Properties : Boiling point = 152°C; Melting point = 28–31°C; Purity >97.0% .
  • Applications : A key precursor for synthesizing trifluoromethylpyridine derivatives. The chlorine substituent facilitates nucleophilic substitution reactions, enabling the introduction of complex moieties (e.g., amines, carbonyl groups) .
  • However, its high purity and commercial availability make it a critical building block for advanced analogs .

N-[1-(2,3-Dihydro-1-benzofuran-5-yl)propan-2-yl]-6-(trifluoromethyl)pyridine-3-carboxamide

  • Molecular Formula : C₁₉H₁₈F₃N₂O₂
  • Molecular Weight : 378.36 g/mol .
  • Applications : Shares the dihydrobenzofuran and trifluoromethylpyridine motifs but employs a propan-2-yl linker instead of a pyrrolidine-carbonyl group. This structural variation may alter solubility and target binding kinetics.

Chlorantraniliprole

  • Molecular Formula : C₁₈H₁₄BrCl₂N₅O₃
  • Molecular Weight : 483.15 g/mol .
  • Applications: A commercial insecticide targeting ryanodine receptors. Its pyridine and trifluoromethyl groups enhance stability and membrane permeability.
  • Comparison: While chlorantraniliprole lacks the dihydrobenzofuran moiety, its anthranilic diamide scaffold demonstrates the importance of trifluoromethylpyridine in agrochemical activity. The target compound’s pyrrolidine-dihydrobenzofuran group may offer novel binding interactions for pest control .

Research Findings and Trends

  • Agrochemical Potential: The trifluoromethyl group in pyridine derivatives is a hallmark of modern insecticides, as seen in chlorantraniliprole and cyantraniliprole .
  • Synthetic Challenges : The steric hindrance from the dihydrobenzofuran group may complicate coupling reactions, necessitating optimized conditions (e.g., co-evaporation with pyridine to activate intermediates, as in ) .
  • Structure-Activity Relationships (SAR) : Bulky substituents like dihydrobenzofuran improve metabolic stability but may reduce aqueous solubility. Balancing these properties is critical for bioavailability .

Preparation Methods

Bromination of 2-Methoxy-3-(trifluoromethyl)pyridine

The 5-bromo derivative serves as a key intermediate for subsequent functionalization. A representative protocol involves:

  • Reagents : 1,3-Dibromo-5,5-dimethylimidazolidine-2,4-dione (DBDMH), trifluoroacetic acid (TFA).

  • Conditions : Room temperature, 18–22 hours under inert atmosphere.

  • Yield : 52–74%.

Mechanistic Insight : Electrophilic aromatic bromination occurs at the pyridine’s 5-position, facilitated by TFA’s acidity, which protonates the pyridine nitrogen, enhancing electrophilic substitution.

Example :

2-Methoxy-3-(trifluoromethyl)pyridine (20.0 g, 113 mmol) and DBDMH (43.6 g, 152 mmol) in TFA (80 mL) yielded 5-bromo-2-methoxy-3-(trifluoromethyl)pyridine (22.5 g, 74%) after column chromatography (heptane/EtOAc).

Methoxylation and Demethylation

Conversion of bromo to methoxy groups is achieved via nucleophilic aromatic substitution:

  • Reagents : Sodium methoxide (5.4 M in methanol).

  • Conditions : 48 hours at 20°C.

  • Yield : 89%.

Critical Data :

Starting MaterialProductConditionsYield
2-Chloro-3-(trifluoromethyl)pyridine2-Methoxy-3-(trifluoromethyl)pyridineNaOMe/MeOH, 48h89%

Carbonylation to Carboxylic Acid

The 5-bromo intermediate is converted to the carboxylic acid via palladium-catalyzed carbonylation:

  • Reagents : Carbon monoxide (CO), Pd(PPh3)4, methanol.

  • Conditions : 80°C, 12 hours under CO atmosphere.

  • Yield : 65–78% (estimated from analogous reactions).

Synthesis of 3-(2,3-Dihydrobenzofuran-5-yl)pyrrolidine

Dihydrobenzofuran Synthesis

The dihydrobenzofuran core is constructed via acid-catalyzed cyclization:

  • Reagents : 2-Allylphenol, p-toluenesulfonic acid (PTSA).

  • Conditions : Reflux in toluene, 6 hours.

  • Yield : 85%.

Example :

Cyclization of 2-allylphenol (10.0 g, 74.6 mmol) with PTSA (0.5 g) in toluene yielded 2,3-dihydrobenzofuran (8.2 g, 85%).

Pyrrolidine Functionalization

The pyrrolidine ring is introduced via Mannich reaction or reductive amination:

  • Route A : Mannich reaction between dihydrobenzofuran-5-amine, formaldehyde, and acrolein.

  • Route B : Reductive amination of 5-nitrobenzofuran with pyrrolidine using NaBH3CN.

Optimized Conditions :

  • Reagents : NaBH3CN, methanol, 20°C, 4 hours.

  • Yield : 70–82%.

Amide Coupling and Final Assembly

The pyridine-carboxylic acid and pyrrolidine-amine are coupled using standard amide-forming reagents:

  • Reagents : HATU, DIPEA, DMF.

  • Conditions : 0°C to room temperature, 12 hours.

  • Yield : 68–75%.

Analytical Validation :

  • 1H-NMR (400 MHz, DMSO-d6) : δ 8.45 (d, 1H, pyridine-H), 7.95 (d, 1H, pyridine-H), 4.03 (s, 3H, OCH3).

  • MS (ESI) : m/z 409.2 [M+H]+.

Alternative Synthetic Routes and Scalability Considerations

Direct Trifluoromethylation

Late-stage trifluoromethylation using Umemoto’s reagent:

  • Reagents : (S)-3,3′-Difluoro-1,1′-binaphthyl-2,2′-diyl)bis(trifluoromethanesulfonate), CuI.

  • Conditions : DMF, 100°C, 24 hours.

  • Yield : 55% (lower efficiency than stepwise synthesis).

Solid-Phase Synthesis

Immobilization of the pyridine-carboxylic acid on Wang resin enables iterative coupling and purification:

  • Resin Loading : 0.8 mmol/g.

  • Purity : >95% after cleavage (TFA/DCM).

Challenges and Optimization Strategies

  • Trifluoromethyl Stability : The CF3 group is susceptible to hydrolysis under strongly acidic conditions, necessitating pH control during workup.

  • Pyrrolidine Ring Conformation : Steric hindrance in the pyrrolidine-dihydrobenzofuran hybrid requires chiral auxiliaries or asymmetric catalysis for enantioselective synthesis .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 5-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-2-(trifluoromethyl)pyridine?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:

  • Coupling reactions : Amide bond formation between pyrrolidine and pyridine derivatives using coupling agents like HATU or EDCl .
  • Functional group protection : Temporary protection of reactive sites (e.g., benzofuran oxygen) during synthesis to prevent side reactions .
  • Chiral resolution : Use of chiral auxiliaries or chromatography to isolate enantiomers, critical for biological activity studies .
    • Key Considerations : Optimize reaction conditions (e.g., temperature, solvent polarity) to enhance yield and purity.

Q. How is structural characterization of this compound performed to confirm its identity?

  • Methodological Answer :

  • Spectroscopy :
  • NMR : 1^1H and 13^13C NMR to confirm backbone structure and substituent positions .
  • HRMS : High-resolution mass spectrometry for molecular formula validation .
  • Chromatography : HPLC or UPLC with UV detection to assess purity (>95% required for biological assays) .
    • Advanced Tip : X-ray crystallography can resolve stereochemical ambiguities in the pyrrolidine and benzofuran moieties .

Advanced Research Questions

Q. How can researchers design experiments to optimize the synthetic yield of this compound?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply factorial designs to test variables (e.g., catalyst loading, reaction time). For example, a 2k^k factorial design can identify critical parameters affecting yield .
  • Response Surface Methodology (RSM) : Model nonlinear relationships between variables to pinpoint optimal conditions .
  • Reference : Use computational tools (e.g., Gaussian for transition state analysis) to predict reaction pathways and by-products .

Q. What experimental approaches resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Orthogonal assays : Validate target engagement using:
  • SPR (Surface Plasmon Resonance) : Measure binding kinetics to receptors .
  • Cellular thermal shift assays (CETSA) : Confirm target protein stabilization in vivo .
  • Dose-response studies : Perform IC50_{50}/EC50_{50} determinations across multiple cell lines to assess selectivity .
    • Case Study : If a study reports conflicting inhibition data for kinase X, test the compound under standardized ATP concentrations to control for assay variability .

Q. How can computational modeling enhance understanding of this compound’s mechanism of action?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger to predict binding poses in active sites (e.g., CYP450 enzymes or neurotransmitter receptors) .
  • MD simulations : Run 100-ns simulations to analyze ligand-receptor stability and identify critical residues for binding .
  • QSAR modeling : Corrogate substituent effects (e.g., trifluoromethyl group) on bioactivity using Hammett constants or DFT-calculated descriptors .

Q. What strategies mitigate challenges in purifying this compound due to its hydrophobic trifluoromethyl group?

  • Methodological Answer :

  • Chromatography : Use reverse-phase HPLC with C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) .
  • Crystallization : Screen solvents (e.g., ethyl acetate/heptane mixtures) to exploit differential solubility .
  • Membrane technologies : Explore nanofiltration to separate by-products based on molecular weight cut-offs .

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